2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester
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Overview
Description
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester is a stable isotope-labeled compound with the molecular formula C17H15D3O4 and a molecular weight of 289.34 . This compound is often used in various research applications due to its unique properties and stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester involves several steps. The starting material is typically benzenepropanoic acid, which undergoes hydroxylation and methoxylation to introduce the hydroxy and methoxy groups, respectively. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a deuterium source to incorporate the deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The deuterium labeling enhances its stability and allows for precise tracking in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: The non-deuterated version of the compound.
3-Hydroxy-2-methyl-3,3-diphenylpropanoic Acid: A structurally similar compound with a methyl group instead of a methoxy group.
Uniqueness
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester is unique due to its stable isotope labeling, which provides enhanced stability and allows for precise tracking in various research applications. This makes it a valuable tool in studies requiring accurate quantification and tracing of metabolic pathways .
Properties
Molecular Formula |
C17H18O4 |
---|---|
Molecular Weight |
289.34 g/mol |
IUPAC Name |
methyl 2-hydroxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoate |
InChI |
InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3/i2D3 |
InChI Key |
BEPLSLADXOJCBY-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)OC)O |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O |
Origin of Product |
United States |
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